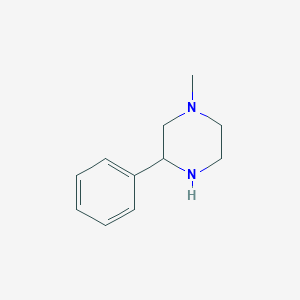

1-Methyl-3-phenylpiperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-13-8-7-12-11(9-13)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMBVBDXXYXPEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30967157 | |

| Record name | 1-Methyl-3-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30967157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5271-27-2 | |

| Record name | 1-Methyl-3-phenylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5271-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-1-methylpiperazine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005271272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30967157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-3-phenyl-1-piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Piperazine, 1-methyl-3-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-3-PHENYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZO535841F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Methyl-3-phenylpiperazine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3-phenylpiperazine is a synthetic compound belonging to the phenylpiperazine class of chemicals. Primarily recognized as a key intermediate in the synthesis of the atypical antidepressant Mirtazapine, its own pharmacological and toxicological profile is not extensively documented in publicly accessible literature.[1][2] This guide provides a detailed overview of its fundamental chemical and physical properties, synthesis methodologies, and inferred pharmacological characteristics based on related phenylpiperazine compounds. Experimental protocols for its synthesis and relevant analytical techniques are also presented to support further research and development.

Chemical and Physical Properties

This compound is a white to off-white or yellow crystalline solid.[2][3] It is characterized by a piperazine (B1678402) ring substituted with a methyl group at the 1-position and a phenyl group at the 3-position.[3] The compound is sparingly soluble in water but shows solubility in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), methanol, and acetone.[3][4][5] It is also noted to be air-sensitive and should be stored in a cool, dark place under an inert atmosphere.[4][5]

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆N₂ | [6] |

| Molecular Weight | 176.26 g/mol | [6] |

| CAS Number | 5271-27-2 | [6] |

| Appearance | White to off-white/yellow crystalline powder/solid | [2][3][4] |

| Melting Point | 54-63 °C | [2] |

| Boiling Point | 85 °C at 0.5 mmHg | [3] |

| Density | 0.991 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 8.52 ± 0.40 (Predicted) | [4] |

| Solubility | Sparingly soluble in water; Soluble in DMSO, Methanol, Acetone | [3][4][5] |

Synthesis

Several synthetic routes for this compound have been reported, often involving multi-step processes. One common approach involves the reduction of an oxo-piperazine intermediate. Below is a generalized workflow and a detailed experimental protocol adapted from published methods.[1][2]

Synthesis Workflow

Caption: Generalized synthesis workflow for this compound.

Experimental Protocol: Synthesis via Reduction of a Piperazinone Intermediate

This protocol is a composite of methods described in the literature and should be adapted and optimized for specific laboratory conditions.[1][2]

Step 1: Synthesis of 1-Methyl-2-oxo-3-phenylpiperazine

-

To a solution of 2-oxo-3-phenylpiperazine in a suitable solvent (e.g., N,N-dimethylformamide), add sodium hydride at a controlled temperature.

-

Slowly add methyl iodide to the reaction mixture.

-

Maintain the reaction at a temperature between 10-25°C for approximately 1 hour.

-

Monitor the reaction to completion using an appropriate analytical method (e.g., TLC, HPLC).

-

Upon completion, quench the reaction and extract the product. Purify the crude product to obtain 1-methyl-2-oxo-3-phenylpiperazine.

Step 2: Reduction to this compound

-

Under an inert nitrogen atmosphere, suspend lithium aluminium hydride (LiAlH₄) in anhydrous tetrahydrofuran (B95107) (THF) and cool to 10-15°C.

-

Slowly add a solution of 1-methyl-2-oxo-3-phenylpiperazine in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature between 10-15°C.

-

After the addition is complete, reflux the reaction mixture for 2-6 hours.

-

Cool the reaction mixture to 5°C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

-

Stir the resulting mixture at room temperature for 1 hour.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by crystallization from a suitable solvent like cyclohexane (B81311) to yield a product with high purity.[1]

Pharmacology and Mechanism of Action

Many phenylpiperazine compounds are known to interact with serotonin (B10506) (5-HT) and dopamine (B1211576) (DA) receptors and transporters.[8][9] For instance, compounds like m-chlorophenylpiperazine (mCPP) and 3-trifluoromethylphenylpiperazine (TFMPP) are known monoamine releasing agents and/or receptor ligands.[8][9] These compounds can act as agonists or antagonists at various serotonin receptor subtypes and can inhibit the reuptake or promote the release of serotonin, dopamine, and norepinephrine (B1679862).[5][10]

Given this context, it is plausible that this compound could exhibit some affinity for serotonin and dopamine receptors or transporters. However, without direct experimental evidence, its specific pharmacological profile remains speculative. Its primary pharmacological relevance lies in its role as a precursor to Mirtazapine.

Mirtazapine's mechanism of action involves the antagonism of central presynaptic α2-adrenergic autoreceptors and heteroreceptors, which leads to an increased release of norepinephrine and serotonin.[4][][12] It also acts as a potent antagonist at 5-HT₂ and 5-HT₃ receptors.[4][][12]

Inferred Signaling Pathway for a Phenylpiperazine-type Monoamine Releasing Agent

References

- 1. WO2004106309A1 - A process for preparing this compound - Google Patents [patents.google.com]

- 2. US7041826B2 - Process for preparing this compound using a novel intermediate - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

- 4. What is the mechanism of Mirtazapine? [synapse.patsnap.com]

- 5. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C11H16N2 | CID 2760009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 9. Phenylpiperazine - Wikipedia [en.wikipedia.org]

- 10. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 12. Mirtazapine : A Review of its Pharmacology and Therapeutic Potential in the Management of Major Depression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methyl-3-phenylpiperazine: Chemical Structure, Synthesis, and Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3-phenylpiperazine is a substituted piperazine (B1678402) derivative of significant interest in medicinal chemistry and pharmaceutical development. It is a key intermediate in the synthesis of the tetracyclic antidepressant Mirtazapine. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and analytical characterization. While its primary role is that of a synthetic precursor, this document also addresses the broader pharmacological context of phenylpiperazine compounds and the known, albeit limited, biological characteristics of this compound itself.

Chemical Structure and Identification

This compound possesses a core piperazine ring with a methyl group at the 1-position and a phenyl group at the 3-position.

Chemical Structure:

1-Methyl-3-phenylpiperazine: A Technical Guide to a Key Synthetic Intermediate and its Putative Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3-phenylpiperazine is a well-documented piperazine (B1678402) derivative, primarily recognized for its crucial role as a synthetic intermediate in the manufacturing of several pharmaceutical agents, most notably the atypical antidepressant Mirtazapine. While its chemical properties and synthetic applications are extensively described in the literature, a detailed pharmacological characterization of this compound as a standalone agent is conspicuously absent from publicly accessible scientific databases. This technical guide aims to provide a comprehensive overview of the known information regarding this compound, including its established role in synthesis. Furthermore, by examining the known mechanisms of action of structurally related phenylpiperazine compounds, this document will extrapolate a putative pharmacological profile for this compound and detail the requisite experimental protocols for its empirical determination.

Introduction

Phenylpiperazine derivatives represent a significant class of compounds in medicinal chemistry, known to interact with a variety of biogenic amine receptors and transporters. These interactions confer upon them a wide range of central nervous system (CNS) activities, leading to their development as antidepressants, anxiolytics, and antipsychotics. This compound, as a member of this class, is structurally positioned to exhibit a complex pharmacological profile. However, its primary utility to date has been as a key building block in the synthesis of more complex molecules.[1] This guide will synthesize the available information and provide a framework for the future pharmacological investigation of this compound.

Role in Synthesis: The Precursor to Mirtazapine

The most prominent role of this compound is as a key intermediate in the synthesis of Mirtazapine, a noradrenergic and specific serotonergic antidepressant (NaSSA).[1] The synthesis involves the condensation of this compound with 2-amino-3-chloropyridine (B188170) followed by a series of reactions to form the characteristic tetracyclic structure of Mirtazapine.

Below is a generalized workflow for the synthesis of Mirtazapine utilizing this compound.

Putative Mechanism of Action: Inferences from Structurally Related Compounds

The table below summarizes the typical receptor interaction profiles for the broader class of phenylpiperazine compounds. It is important to note that these are generalized activities and the specific profile of this compound would require empirical validation.

| Receptor Family | Typical Interaction Profile of Phenylpiperazines | Potential Effect of this compound |

| Serotonin (B10506) (5-HT) Receptors | Agonism, partial agonism, or antagonism at various subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C). | Potential for modulation of serotonergic neurotransmission, contributing to antidepressant or anxiolytic effects. |

| Dopamine (B1211576) (D) Receptors | Varying affinities and activities at D2-like receptors (D2, D3, D4). | Possible modulation of dopaminergic pathways, which could influence mood, motivation, and motor control. |

| Adrenergic (α) Receptors | Antagonism at α1 and α2 adrenergic receptors. | Potential for effects on blood pressure and autonomic nervous system function. |

| Monoamine Transporters | Inhibition of serotonin transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine transporter (DAT). | Potential to increase synaptic concentrations of monoamines, a common mechanism of antidepressant action. |

Experimental Protocols for Pharmacological Characterization

To empirically determine the mechanism of action of this compound, a series of in vitro experiments would be required. The following sections outline the standard methodologies for these key assays.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. This is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Methodology:

-

Membrane Preparation: Membranes from cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human 5-HT2A receptor) are prepared by homogenization and centrifugation.

-

Assay Setup: In a multi-well plate, the prepared membranes are incubated with a specific radioligand (e.g., [3H]-ketanserin for the 5-HT2A receptor) and varying concentrations of the test compound (this compound).

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. For G-protein coupled receptors (GPCRs), such as many serotonin and dopamine receptors, this is often assessed by measuring the downstream signaling molecules, like cyclic AMP (cAMP).

Methodology for a cAMP Assay (for Gs or Gi coupled receptors):

-

Cell Culture: Cells expressing the receptor of interest are cultured in multi-well plates.

-

Compound Incubation: The cells are incubated with varying concentrations of the test compound. For antagonist testing, the cells are co-incubated with the test compound and a known agonist.

-

Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.

-

cAMP Measurement: The concentration of cAMP is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

-

Data Analysis: The data are plotted to generate a dose-response curve, from which the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists can be determined. The maximal effect (Emax) is also determined to assess the extent of receptor activation or inhibition.

Potential Signaling Pathways

Should this compound be found to have significant activity at serotonin or dopamine receptors, it would likely modulate well-established downstream signaling pathways. The diagram below illustrates a hypothetical signaling cascade that could be activated by an agonist action at a Gq-coupled serotonin receptor (e.g., 5-HT2A) and a Gi-coupled dopamine receptor (e.g., D2).

Conclusion

This compound is a compound of significant interest due to its role as a precursor to important CNS-active drugs and its structural similarity to other pharmacologically active phenylpiperazines. While its own mechanism of action has not been thoroughly elucidated in the public domain, this guide provides a framework for its potential pharmacological profile and the experimental approaches necessary for its full characterization. Further research into the direct receptor and transporter interactions of this compound could reveal novel pharmacological properties and potentially new therapeutic applications for this and related compounds. The detailed methodologies provided herein offer a clear path for researchers to undertake such investigations.

References

A Technical Guide to the Pharmacological Profile of 1-Methyl-3-phenylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-3-phenylpiperazine is a piperazine (B1678402) derivative that serves as a versatile chemical intermediate and a subject of interest in neuropharmacological research.[1][2] Its structural similarity to other pharmacologically active phenylpiperazines suggests its potential to modulate various neurotransmitter systems within the central nervous system (CNS). This technical guide provides a comprehensive overview of the known and anticipated pharmacological properties of this compound, drawing upon available data for the compound and its structural analogs. The information presented herein is intended to support further research and drug development efforts centered on this molecule.

This compound is utilized as a key building block in the synthesis of more complex pharmaceutical agents, including some antipsychotics and antidepressants.[2] Its core structure allows for interactions with biological systems, making it a candidate for studies aimed at understanding receptor-ligand interactions and developing novel therapeutics for neurological and psychiatric disorders.[3]

Receptor Binding Profile

While specific quantitative binding data for this compound is not extensively available in the public domain, the pharmacological profile of related phenylpiperazine derivatives provides a strong indication of its likely targets. Phenylpiperazines are known to interact with a range of monoamine receptors, including serotonin, dopamine (B1211576), and adrenergic receptors.

To illustrate the expected binding profile, the following table summarizes the receptor binding affinities (Ki, in nM) of closely related phenylpiperazine compounds, such as ortho-methoxyphenylpiperazine (oMeOPP) and meta-chlorophenylpiperazine (mCPP).[4][5] It is anticipated that this compound would exhibit affinity for a similar spectrum of receptors.

Table 1: Receptor Binding Affinities of Structurally Related Phenylpiperazines

| Receptor Subtype | oMeOPP (Ki, nM) | mCPP (IC50, nM) |

| Serotonin | ||

| 5-HT1A | High Affinity | 360 - 1300 |

| 5-HT1B | - | 360 - 1300 |

| 5-HT1C | - | 360 - 1300 |

| 5-HT2A | No Affinity | 360 - 1300 |

| 5-HT2C | - | 360 - 1300 |

| Dopamine | ||

| D2 | No Affinity | 2500 - 24000 |

| D3 | - | - |

| Adrenergic | ||

| α1 | - | 2500 - 24000 |

| α2 | - | 570 |

| β | - | 2500 - 24000 |

Data for oMeOPP and mCPP are provided for illustrative purposes. The binding profile of this compound requires experimental determination.

Functional Activity

The functional activity of this compound at its target receptors determines its physiological effect, i.e., whether it acts as an agonist, antagonist, or inverse agonist. Functional assays are crucial for elucidating this aspect of its pharmacological profile. As with binding affinity, specific functional data for this compound is limited. The table below presents functional data for related compounds to exemplify the expected range of activities.

Table 2: Functional Activity of a Structurally Related Phenylpiperazine (oMeOPP)

| Receptor | Assay Type | Parameter | Value |

| 5-HT1A | - | Emax | ≈ 70% (Partial Agonist)[4] |

This data for oMeOPP is illustrative. The functional activity of this compound needs to be experimentally determined.

In Vivo Pharmacological Effects

The in vivo effects of this compound are expected to be a manifestation of its interactions with central neurotransmitter systems. Behavioral studies in animal models are essential to characterize its psychoactive and physiological effects. Based on the profiles of related phenylpiperazines, potential in vivo effects could include alterations in locomotor activity and anxiety-like behaviors. For instance, mCPP has been shown to have anxiogenic-like effects in rats.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of compounds like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Workflow for Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Protocol:

-

Receptor Preparation: Homogenize tissues or cells expressing the receptor of interest in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in the assay buffer.

-

Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A receptors), and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

This assay is used to determine the functional activity of a compound at Gs- or Gi-coupled receptors.

Workflow for cAMP Accumulation Assay

Caption: General workflow for a cAMP accumulation assay.

Protocol:

-

Cell Culture: Plate cells stably or transiently expressing the G-protein coupled receptor (GPCR) of interest in a multi-well plate.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation:

-

For Gs-coupled receptors: Add varying concentrations of the test compound and incubate.

-

For Gi-coupled receptors: Add varying concentrations of the test compound in the presence of an adenylyl cyclase activator (e.g., forskolin).

-

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Quantify the amount of cAMP in the cell lysate using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to generate a dose-response curve. Calculate the EC50 (for agonists) or IC50 (for antagonists/inverse agonists).

This assay is used to measure the functional activity of a compound at Gq-coupled receptors.

Workflow for Calcium Mobilization Assay

Caption: Workflow for a fluorescence-based calcium mobilization assay.

Protocol:

-

Cell Culture: Plate cells expressing the Gq-coupled receptor of interest in a black-walled, clear-bottom multi-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

Incubation: Incubate the cells to allow for de-esterification of the dye.

-

Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Compound Addition: Add varying concentrations of the test compound to the wells.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the test compound concentration to generate a dose-response curve and calculate the EC50.

In Vivo Behavioral Assays

This test assesses the effect of a compound on spontaneous motor activity in rodents.

Protocol:

-

Apparatus: Use an open-field arena equipped with infrared beams or a video tracking system.

-

Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least 30 minutes before the experiment.

-

Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

-

Testing: Place the animal in the center of the open-field arena and record its activity for a specified duration (e.g., 30-60 minutes).

-

Data Collection: Measure parameters such as total distance traveled, time spent mobile, and rearing frequency.

-

Data Analysis: Compare the activity levels of the drug-treated group with the vehicle-treated control group using appropriate statistical tests.

The HTR in rodents is a behavioral proxy for 5-HT2A receptor activation and is often used to screen for potential hallucinogenic properties.

Protocol:

-

Animal Preparation: If using a magnetometer-based system, a small magnet is surgically implanted on the skull of the mouse. For observational scoring, no surgery is required.

-

Acclimation: Acclimate the mice to the testing environment.

-

Administration: Administer the test compound or vehicle.

-

Observation: Place the mouse in an observation chamber and record the number of head twitches for a defined period (e.g., 30-60 minutes). This can be done by a trained observer or an automated system.

-

Data Analysis: Compare the number of head twitches in the drug-treated group to the control group.

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the major receptor families likely to be modulated by this compound.

Serotonin Receptor Signaling

Caption: Simplified signaling pathways for 5-HT1A and 5-HT2A receptors.

Dopamine Receptor Signaling

Caption: Major signaling pathways for D1-like and D2-like dopamine receptors.

Adrenergic Receptor Signaling

Caption: Primary signaling cascades for α1 and β-adrenergic receptors.

Conclusion

This compound represents a chemical scaffold with significant potential for interacting with key neurotransmitter systems in the CNS. While direct and comprehensive pharmacological data for this specific compound remains to be fully elucidated in publicly accessible literature, the known profiles of its structural analogs strongly suggest a complex pharmacology involving serotonin, and possibly dopamine and adrenergic receptors. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for the systematic investigation of this compound. Further research to generate specific binding, functional, and in vivo data is essential to fully uncover its therapeutic potential and mechanism of action.

References

- 1. Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. ortho-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]

- 5. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Methyl-3-phenylpiperazine: A Technical Overview of Receptor Binding Affinity and Associated Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3-phenylpiperazine is a synthetic compound belonging to the phenylpiperazine class of chemicals. It is recognized primarily as a key intermediate in the synthesis of various pharmaceutical agents, including the atypical antidepressant Mirtazapine.[1][2] While its pharmacological activity is implied by its utility in drug synthesis and its general classification as a substance affecting the central and autonomic nervous systems, publicly available, specific quantitative data on its receptor binding affinity remains elusive. This guide provides a comprehensive overview of the methodologies used to determine receptor binding affinity and functional activity, which would be essential for characterizing the pharmacological profile of this compound.

Introduction to this compound

Quantitative Receptor Binding Affinity Data

Despite extensive searches of scientific databases and literature, specific quantitative receptor binding data (Ki or IC50 values) for this compound across a broad range of receptors is not publicly available. Pharmaceutical companies or research institutions that synthesize or utilize this compound may hold such data in proprietary databases. For the purpose of this guide, the following table is presented as a template that would be populated with experimental data.

| Receptor Target Family | Receptor Subtype | Binding Affinity (Ki) [nM] | Radioligand Used | Tissue/Cell Line | Reference |

| Serotonin (B10506) | 5-HT1A | Data not available | |||

| 5-HT2A | Data not available | ||||

| 5-HT2C | Data not available | ||||

| Dopamine | D1 | Data not available | |||

| D2 | Data not available | ||||

| D3 | Data not available | ||||

| Adrenergic | α1 | Data not available | |||

| α2 | Data not available | ||||

| β1 | Data not available | ||||

| Sigma | σ1 | Data not available | |||

| σ2 | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the receptor binding affinity and functional activity of a compound like this compound.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific receptor by competing with a radioactively labeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for a target receptor.

Materials:

-

Membrane Preparation: Homogenates of tissues or cultured cells expressing the receptor of interest.

-

Radioligand: A specific ligand for the target receptor labeled with a radioisotope (e.g., ³H or ¹²⁵I).

-

Test Compound: this compound.

-

Assay Buffer: Typically Tris-HCl buffer with appropriate ions (e.g., MgCl₂).

-

Filtration Apparatus: A cell harvester to separate bound from unbound radioligand.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of radioligand, and varying concentrations of the test compound (this compound).

-

Equilibrium: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter mat using a cell harvester. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound as an agonist at a specific GPCR.

Materials:

-

Membrane Preparation: From cells expressing the GPCR of interest.

-

[³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.

-

GDP: Guanosine diphosphate, to ensure G-proteins are in an inactive state at baseline.

-

Test Compound: this compound.

-

Assay Buffer: Typically contains HEPES, NaCl, and MgCl₂.

Procedure:

-

Pre-incubation: Incubate the membrane preparation with GDP and varying concentrations of the test compound.

-

Initiation: Add [³⁵S]GTPγS to initiate the reaction.

-

Incubation: Incubate at a controlled temperature (e.g., 30°C) to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

Termination and Filtration: Stop the reaction by rapid filtration through a filter plate.

-

Washing: Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the test compound concentration to determine the EC50 and Emax values.

Calcium Flux Assay

This cell-based functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs.

Objective: To assess the ability of this compound to activate Gq-coupled receptors.

Materials:

-

Cells: A cell line stably expressing the Gq-coupled receptor of interest.

-

Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).

-

Assay Buffer: (e.g., Hank's Balanced Salt Solution with HEPES).

-

Test Compound: this compound.

-

Fluorescence Plate Reader: With injection capabilities.

Procedure:

-

Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye.

-

Compound Addition: Place the plate in a fluorescence plate reader and inject varying concentrations of the test compound.

-

Fluorescence Measurement: Measure the fluorescence intensity over time to detect changes in intracellular calcium levels.

-

Data Analysis: Plot the change in fluorescence against the logarithm of the test compound concentration to determine the EC50 value.

Signaling Pathways

The interaction of a ligand like this compound with a GPCR can trigger a cascade of intracellular events. The specific pathway depends on the G-protein subtype to which the receptor is coupled.

Conclusion

This compound is a compound of interest in medicinal chemistry due to its role as a precursor in the synthesis of CNS-active drugs. While its direct pharmacological profile is not well-documented in public literature, this guide provides the necessary framework for its characterization. The detailed experimental protocols for radioligand binding, GTPγS binding, and calcium flux assays offer a clear path for researchers to determine its receptor binding affinities and functional activities. The visualization of these workflows and potential signaling pathways further aids in understanding the experimental logic and the potential biological consequences of receptor interaction. Future research to populate the receptor binding affinity table with empirical data for this compound is crucial for a complete understanding of its pharmacological properties and potential therapeutic applications.

References

An In-depth Technical Guide to 1-Methyl-3-phenylpiperazine (CAS: 5271-27-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3-phenylpiperazine, with the Chemical Abstracts Service (CAS) number 5271-27-2, is a piperazine (B1678402) derivative of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Structurally characterized by a piperazine ring substituted with a methyl group at the 1-position and a phenyl group at the 3-position, this compound serves as a critical building block in the synthesis of various psychoactive agents.[3][4] Its most prominent role is as a key intermediate in the manufacture of the atypical tetracyclic antidepressant, Mirtazapine.[5][6][7] While noted to have an affinity for serotonin (B10506) receptors and the potential to modulate neurotransmitter systems, detailed public-domain data on its specific receptor binding profile and intrinsic pharmacological activity remains limited.[1][3] This guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, established applications, and safety profile, based on available technical literature.

Chemical and Physical Properties

This compound is typically a white to light yellow crystalline solid.[1] It is sparingly soluble in water but soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5271-27-2 | [8] |

| Molecular Formula | C₁₁H₁₆N₂ | [8] |

| Molecular Weight | 176.26 g/mol | [8] |

| Appearance | White to yellow crystalline powder/solid | [1][3] |

| Melting Point | 56-60 °C | |

| Boiling Point | 85 °C @ 0.5 mmHg | [3] |

| Solubility | Sparingly soluble in water; Soluble in DMSO and ethanol | [1][4] |

| Purity | ≥97% (GC) | [9] |

| IUPAC Name | This compound | [8] |

| Synonyms | MeP, MePP, (±)-3-Phenyl-1-methylpiperazine | [2] |

Synthesis and Manufacturing

The synthesis of this compound is a critical step in the production of Mirtazapine. Several synthetic routes have been developed to produce this intermediate with high purity. One industrially significant method involves the use of a novel intermediate, 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine, to ensure high purity of the final product.[7]

Experimental Protocol: Synthesis via 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine

This process involves the reduction of an oxo-piperazine intermediate followed by deprotection.

Step 1: Reduction of 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine.

-

Suspend lithium aluminium hydride (LiAlH₄) (14.62 g, 0.385 moles) in tetrahydrofuran (B95107) (THF) (450 ml) at 15°C under a nitrogen atmosphere.[7]

-

Slowly add 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine (90 g, 0.321 moles) over 1 hour, maintaining the temperature at 10-15°C.[7]

-

Reflux the reaction mass for 6 hours.[7]

-

Cool the reaction to 5°C and quench successively with 15 ml of water, 15 ml of 15% aqueous sodium hydroxide (B78521) solution, and 45 ml of water to yield 4-benzyl-1-methyl-3-phenylpiperazine (B3188717).[7]

Step 2: Deprotection via Catalytic Hydrogenation.

-

Dissolve the 4-benzyl-1-methyl-3-phenylpiperazine intermediate (60 g, 0.226 moles) in acetic acid (300 ml).[7]

-

Add 5% palladium on charcoal (50% wet, 3 g) to the solution.[7]

-

Subject the reaction mass to hydrogenation at a pressure of 80-100 psi for 4 hours at a temperature of 25-30°C.[7]

-

Upon reaction completion (monitored by HPLC), filter the mixture and concentrate the filtrate under reduced pressure to remove acetic acid.[7]

-

Dissolve the residue in water, adjust the pH to 11.0-12.0 with aqueous sodium hydroxide, and extract the product with a suitable organic solvent.[7]

-

Concentrate the organic layer to isolate pure this compound.[7]

The following diagram illustrates the general workflow for the synthesis of Mirtazapine, highlighting the central role of this compound.

Pharmacological Context and Applications

The primary application of this compound is its use as a pharmaceutical intermediate.[3][4]

-

Antidepressant Synthesis: It is an indispensable precursor in the chemical synthesis of Mirtazapine, a noradrenergic and specific serotonergic antidepressant (NaSSA).[5][6] The synthesis involves a condensation reaction between this compound and 2-chloro-3-cyanopyridine.[5]

-

Neuroscience Research: As a piperazine derivative, it is used in neuroscience research to explore receptor interactions within the brain and as a lead compound for developing new therapeutic agents for neurological disorders.[3]

-

Analytical Standard: The compound is also employed as an analytical reference standard in forensic laboratories and for chromatographic analysis.[1][3]

While this compound is known to possess affinity for serotonin receptors, specific quantitative binding data (e.g., Kᵢ or IC₅₀ values) are not widely available in published literature.[1] The pharmacological activity of the final product, Mirtazapine, is well-characterized and provides context for the therapeutic area in which this intermediate is used.

Mechanism of Action of Mirtazapine (End-Product)

Mirtazapine's therapeutic effects are primarily due to its antagonist activity at central α₂-adrenergic autoreceptors and heteroreceptors, which enhances norepinephrine (B1679862) and serotonin (5-HT) release. It is also a potent antagonist of 5-HT₂, 5-HT₃, and histamine (B1213489) H₁ receptors.[5] Its potent antagonism of H₁ receptors contributes to its sedative effects.[5]

The diagram below illustrates the established signaling pathway of Mirtazapine.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting. It is harmful if swallowed or in contact with skin, causes skin irritation, and can cause serious eye damage.[8][10]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code(s) | Statement | Reference(s) |

| Hazard Statements | H301/H302, H312 | Toxic/Harmful if swallowed. Harmful in contact with skin. | [1][8] |

| H314 | Causes severe skin burns and eye damage. | [1] | |

| H315 | Causes skin irritation. | [8] | |

| H318 | Causes serious eye damage. | [8][10] | |

| H412 | Harmful to aquatic life with long lasting effects. | [8][10] | |

| Precautionary Statements | P260, P280 | Do not breathe dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | [10] | |

| P302 + P352 + P312 | IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. | [10] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Appropriate personal protective equipment (PPE), including gloves, eye protection (eyeshields, faceshields), and respiratory protection (type P3 respirator cartridges), should be used when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound (CAS: 5271-27-2) is a compound of considerable importance, primarily due to its role as a non-negotiable precursor to the antidepressant Mirtazapine. Its synthesis is well-documented, providing a reliable pathway for pharmaceutical manufacturing. While its own pharmacological profile suggests activity within the central nervous system, particularly at serotonin receptors, a lack of specific, quantitative data limits its direct application as a therapeutic agent. Future research into its detailed receptor pharmacology could unveil novel activities, but its current and principal value remains as a key building block for the synthesis of complex, clinically significant molecules. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its hazardous nature.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 5271-27-2: 1-Methyl-3-phenyl-piperazine | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. innospk.com [innospk.com]

- 5. Mirtazapine - Wikipedia [en.wikipedia.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. WO2004106309A1 - A process for preparing this compound - Google Patents [patents.google.com]

- 8. This compound | C11H16N2 | CID 2760009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. This compound | 5271-27-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

The Pivotal Role of 1-Methyl-3-phenylpiperazine in the Synthesis of Mirtazapine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the atypical antidepressant Mirtazapine (B1677164), with a specific focus on the critical role of the starting material, 1-methyl-3-phenylpiperazine. This document details the synthetic pathway, experimental protocols, quantitative data, and potential impurities, offering valuable insights for professionals in the field of drug development and organic synthesis.

Introduction

Mirtazapine, a tetracyclic antidepressant, is a cornerstone in the treatment of major depressive disorder. Its unique pharmacological profile as a noradrenergic and specific serotonergic antidepressant (NaSSA) stems from its complex chemical structure. The synthesis of Mirtazapine is a multi-step process that critically relies on the precise reaction of key intermediates. Central to this synthesis is this compound, a chiral secondary amine that forms the core of one of the tetracyclic rings. This guide will elucidate the synthetic journey from this key precursor to the final active pharmaceutical ingredient (API).

The Synthetic Pathway of Mirtazapine from this compound

The most common and industrially significant synthesis of Mirtazapine commencing from this compound involves a four-step sequence. This pathway is initiated by the nucleophilic substitution of 2-chloro-3-cyanopyridine (B134404) with this compound, followed by hydrolysis of the nitrile group, reduction of the resulting carboxylic acid to an alcohol, and finally, an acid-catalyzed intramolecular cyclization to yield the tetracyclic structure of Mirtazapine.

Figure 1: Overall workflow for the synthesis of Mirtazapine.

Experimental Protocols

The following sections provide detailed experimental methodologies for each key step in the synthesis of Mirtazapine.

Step 1: Condensation of this compound and 2-Chloro-3-cyanopyridine

This initial step involves the formation of 1-(3-cyanopyridin-2-yl)-4-methyl-2-phenylpiperazine through a nucleophilic aromatic substitution reaction.

Protocol: A mixture of this compound, 2-chloro-3-cyanopyridine, and potassium fluoride (B91410) (KF) in N,N-dimethylformamide (DMF) is heated to reflux.[1][2] The reaction progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with a suitable organic solvent like ethyl acetate.[2][3] The organic layer is then washed, dried, and concentrated to yield the crude product, which can be purified further if necessary.

Step 2: Hydrolysis of 1-(3-Cyanopyridin-2-yl)-4-methyl-2-phenylpiperazine

The nitrile group of the intermediate is hydrolyzed to a carboxylic acid, yielding 1-(3-carboxypyridin-2-yl)-4-methyl-2-phenylpiperazine.

Protocol 1 (Using Alcoholic KOH): The cyanopyridine intermediate is refluxed with a saturated solution of potassium hydroxide (B78521) in an alcohol, such as ethanol.[1] The reaction is monitored until the starting material is consumed. The product is then isolated by extraction with a solvent like chloroform (B151607) after an aqueous work-up.[3]

Protocol 2 (Using Aqueous KOH with DMSO): To a mixture of 1-(3-cyanopyridin-2-yl)-4-methyl-2-phenylpiperazine and water, potassium hydroxide flakes and a small amount of dimethyl sulfoxide (B87167) (DMSO) are added.[4] The mixture is heated for several hours.[4] After the reaction, the organic and inorganic phases are separated. The aqueous phase containing the product salt is neutralized with an acid (e.g., HCl) to a pH of 6.5-7, and the product is then extracted with a solvent like toluene.[4]

Step 3: Reduction of 1-(3-Carboxypyridin-2-yl)-4-methyl-2-phenylpiperazine

The carboxylic acid is reduced to the corresponding primary alcohol, 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol.

Protocol: Lithium aluminum hydride (LiAlH₄) is suspended in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere.[1][5] A solution of 1-(3-carboxypyridin-2-yl)-4-methyl-2-phenylpiperazine in THF is then added dropwise at a controlled temperature.[6] The reaction mixture is stirred for several hours.[6] Upon completion, the reaction is carefully quenched with water and an aqueous solution of sodium hydroxide. The resulting solid is filtered off, and the organic layer is separated, dried, and concentrated to give the crude alcohol.[6] The product can be purified by recrystallization from a solvent system like isopropyl acetate/heptane.[6]

Step 4: Cyclization of 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol

The final step is an intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type reaction) to form the tetracyclic ring system of Mirtazapine.

Protocol: The alcohol intermediate is added portion-wise to concentrated sulfuric acid at a controlled temperature, typically between 20-40°C.[7][8] The reaction mixture is stirred for several hours until the starting material is consumed, as monitored by HPLC.[7] The reaction is then quenched by carefully adding the mixture to ice-water. The acidic solution is then basified with a strong base (e.g., NaOH or ammonia) to precipitate the crude Mirtazapine.[8][9] The product is then extracted with an organic solvent such as dichloromethane (B109758) or 2-propanol.[7][9] The organic extracts are combined, washed, dried, and concentrated. The crude Mirtazapine is then purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane, to yield high-purity Mirtazapine.[7][9]

Quantitative Data

The efficiency of the Mirtazapine synthesis is highly dependent on the reaction conditions of each step. The following tables summarize the reported quantitative data.

Table 1: Reaction Conditions and Yields for Mirtazapine Synthesis

| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| 1. Condensation | This compound, 2-Chloro-3-cyanopyridine | KF, DMF | 140-154 | 23.5 - 30 | ~90 | [1][2][3] |

| 2. Hydrolysis | 1-(3-Cyanopyridin-2-yl)-4-methyl-2-phenylpiperazine | KOH, Ethanol or KOH, Water/DMSO | Reflux or 145-150 | 3 days or 8 | ~90 | [1][2][4] |

| 3. Reduction | 1-(3-Carboxypyridin-2-yl)-4-methyl-2-phenylpiperazine | LiAlH₄, THF | 25 | 3 | 80-89 | [5][6] |

| 4. Cyclization | 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol | H₂SO₄ | 20-50 | 3-15 | 71-80 | [7][9][10] |

| Overall | Styrene oxide and N-methylethanolamine (alternative start) | - | - | - | 22.6 | [11] |

Table 2: Purity of Final Mirtazapine Product

| Purity Method | Purity (%) | Reference(s) |

| HPLC | 99.79 | [11] |

| HPLC | 99.98 | [7] |

| HPLC | 99.2 | [10] |

Potential Impurities in Mirtazapine Synthesis

Several impurities can arise during the synthesis of Mirtazapine, which require careful control and monitoring. The structure of some of these impurities and their point of formation are illustrated below.

Figure 2: Formation of key impurities during Mirtazapine synthesis.

Common impurities include:

-

Deshydroxy Mirtazapine: Can be formed due to over-reduction during the conversion of the carboxylic acid to the alcohol or during the cyclization step.[1]

-

Oxo Mirtazapine: May result from the oxidation of the benzylic methylene (B1212753) group.[1]

-

Mirtazapine N-oxide: Can be formed by the oxidation of the tertiary amine in the piperazine (B1678402) ring of the final product.[1]

-

Unreacted this compound: Incomplete reaction in the first step can lead to the presence of this starting material in the final product.[12]

Conclusion

The synthesis of Mirtazapine is a well-established process where this compound serves as a crucial building block. The four-step synthesis, involving condensation, hydrolysis, reduction, and cyclization, is a robust method for producing this important antidepressant. Understanding the detailed experimental protocols, optimizing reaction conditions to maximize yields and purity, and controlling the formation of impurities are all critical aspects for the successful and efficient manufacturing of Mirtazapine. This guide provides a foundational understanding of these key parameters for professionals engaged in the research and development of this vital pharmaceutical agent.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. WO2008125578A2 - A method for the preparation of mirtazapine - Google Patents [patents.google.com]

- 3. 1-(3-Cyanopyridyl-2)-2-Phenyl-4-Methylpyperazine synthesis - chemicalbook [chemicalbook.com]

- 4. 1-(3-Carboxypyrid-2-yl)-2-phenyl-4-methyl-piperazine | 61338-13-4 [chemicalbook.com]

- 5. patents.justia.com [patents.justia.com]

- 6. 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine | 61337-89-1 [chemicalbook.com]

- 7. US8173804B2 - Process for production of mirtazapine - Google Patents [patents.google.com]

- 8. Mirtazapine, Azamianserin, Org-3770, Remeron SolTab, Zispin, Remergil, Remeron, Remergon-药物合成数据库 [drugfuture.com]

- 9. CN103509020A - Synthetic method of mirtazapine - Google Patents [patents.google.com]

- 10. Mirtazapine synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Mirtazapine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

1-Methyl-3-phenylpiperazine: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3-phenylpiperazine (1-M-3-PP) is a synthetic compound of significant interest in medicinal chemistry and pharmacology. Historically recognized as a key intermediate in the synthesis of the atypical antidepressant Mirtazapine, its own pharmacological profile and history are of considerable value to researchers in neuropharmacology and drug discovery. This technical guide provides an in-depth overview of the discovery, historical synthesis methods, and available pharmacological context of this compound. While specific quantitative pharmacological data for 1-M-3-PP is sparse in publicly available literature, this guide summarizes the known synthesis routes with detailed protocols and discusses the broader pharmacological landscape of phenylpiperazine derivatives to inform future research.

Discovery and Historical Context

The first synthesis of phenylpiperazine derivatives, which laid the groundwork for compounds like this compound, is attributed to Roderick and his colleagues in their 1966 publication in the Journal of Medicinal Chemistry.[1] This seminal work described the synthesis of 2-phenylpiperazine (B1584378) and its analogues. Subsequent research and patent literature frequently reference this paper as the foundational method for preparing the phenylpiperazine scaffold.[2][3][4][5][6][7]

The primary driver for the extensive study and development of synthesis methods for this compound has been its crucial role as a precursor in the manufacture of Mirtazapine, a tetracyclic antidepressant.[2][3][8] Over the years, various synthetic strategies have been developed to improve yield, purity, and industrial scalability, moving away from initial methods that were often low-yielding and produced a mixture of isomers.[4][5][6][8]

Synthetic Methodologies

Several synthetic routes for this compound have been reported, each with its own advantages and drawbacks. Below are detailed protocols for some of the key methods.

Roderick et al. (1966) - The Foundational Method (Inferred)

Improved Synthesis via N-alkylation and Reduction (Aurobindo Pharma Patent)

This method, described in a patent assigned to Aurobindo Pharma Ltd., offers a more controlled synthesis with higher purity of the final product.[2][3]

Experimental Protocol:

Step 1: Synthesis of 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine

-

This intermediate is prepared through a multi-step process involving the protection and methylation of a precursor.

Step 2: Reduction to 4-Benzyl-1-methyl-3-phenylpiperazine (B3188717)

-

Suspend lithium aluminium hydride (14.62 g, 0.385 moles) in tetrahydrofuran (B95107) (450 ml) at 15°C under a nitrogen atmosphere.

-

Slowly add 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine (90 g, 0.321 moles) over 1 hour at 10-15°C.

-

Reflux the reaction mixture for 6 hours.

-

Cool the reaction mass to 5°C and quench successively with 15 ml of water, 15 ml of 15% aqueous sodium hydroxide (B78521) solution, and 45 ml of water.

-

Stir the mixture for 1 hour at 20-25°C, filter, and wash the residue with tetrahydrofuran (2 x 90 ml).

-

Concentrate the filtrate and add 300 ml of water. Filter the product, wash with water, and dry under reduced pressure.

Step 3: Debenzylation to this compound

-

Dissolve 4-benzyl-1-methyl-3-phenylpiperazine (60 g, 0.226 moles) in acetic acid (300 ml).

-

Add 3 g of 5% palladium on charcoal (50% wet).

-

Subject the reaction mass to hydrogenation at 80–100 psi for 4 hours at 25–30°C.

-

Monitor the reaction by HPLC. Upon completion, filter the reaction mixture and concentrate the acetic acid under reduced pressure.

-

Add 150 ml of water to dissolve the residue and wash with 60 ml of toluene (B28343).

Novel Three-Step Synthesis (Shejul et al., 2009)

This method presents a more recent and efficient approach to the synthesis of this compound.[8]

Experimental Protocol:

Step 1: Imine Formation

-

Condense benzaldehyde (B42025) with 2-chloroethylamine (B1212225) in a suitable solvent like toluene or MDC at reflux temperature to form the imine tautomer, (2-chloro-N-[(1E)-phenylmethylene]ethanamine).

Step 2: Cyclization

-

Cyclize the imine from Step 1 with 1-chloro-N-methylmethanamine to form 1-methyl-3-phenyl-1,2,3,6-tetrahydropyrazine.

Step 3: Reduction

-

Reduce the tetrahydropyrazine (B3061110) intermediate with a metal hydride, such as sodium borohydride, to yield this compound.

Characterization Data for this compound:

-

¹H-NMR (300 MHz, CDCl₃) δ: 1.76 (bs, 1H), 1.92-1.99 (m, 1H), 2.10-2.15 (m, 1H), 2.31 (s, 3H), 2.80-2.89 (m, 2H), 3.01-3.11 (m, 2H), 3.87 (dd, 1H, J=10.6, 2.7 Hz), 7.27-7.41 (m, 5H).[8]

-

¹³C-NMR (300 MHz, CDCl₃) δ: 46.6, 46.7, 55.6, 60.8, 63.7, 127.3, 127.9, 128.8, 142.9.[8]

-

MS (ESI, m/z): 177.0 [M+H]⁺.[8]

Pharmacological Profile

While this compound is primarily known as a synthetic intermediate, its phenylpiperazine core suggests it possesses pharmacological activity, likely affecting the central nervous system.[9][10] Phenylpiperazine derivatives are a broad class of compounds known to interact with various neurotransmitter receptors.[11]

Receptor Binding Affinity

| Compound | 5-HT₁ₐ | 5-HT₂ₐ | 5-HT₂C | D₂ | D₃ | α₁ | α₂ |

| 1-Phenylpiperazine | 380 | - | - | - | - | - | - |

| m-Chlorophenylpiperazine (mCPP) | 55 | 29 | 1.3 | 310 | - | 130 | 570 |

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Data for 1-Phenylpiperazine and mCPP are compiled from various sources and are approximate values.

General CNS Effects of Phenylpiperazines

Phenylpiperazine derivatives are known to affect the central and autonomic nervous systems, influencing blood pressure and smooth muscle.[9] Depending on the substitutions on the phenyl and piperazine (B1678402) rings, these compounds can act as agonists, antagonists, or partial agonists at various receptors, leading to a wide range of pharmacological effects, including antidepressant, anxiolytic, and antipsychotic-like activities.[12]

Potential Signaling Pathways

Given the lack of specific studies on the intracellular signaling pathways modulated by this compound, a generalized pathway for phenylpiperazine derivatives that target G-protein coupled receptors (GPCRs) like serotonin (B10506) and dopamine (B1211576) receptors is presented below. The interaction of a phenylpiperazine ligand with these receptors can initiate or inhibit downstream signaling cascades.

Caption: Generalized GPCR signaling pathway for phenylpiperazine derivatives.

Conclusion and Future Directions

This compound holds a significant place in the history of medicinal chemistry, primarily as a cornerstone for the synthesis of Mirtazapine. While its own pharmacological profile has not been extensively characterized in publicly accessible literature, its chemical structure suggests a potential for activity within the central nervous system, likely through modulation of serotonergic and other neurotransmitter systems.

Future research should focus on elucidating the specific receptor binding affinities and functional activities of this compound. A comprehensive pharmacological screening would provide valuable data for drug development professionals and could uncover novel therapeutic applications for this compound beyond its role as a synthetic intermediate. Detailed in vitro and in vivo studies are necessary to understand its pharmacokinetic and pharmacodynamic properties and to explore its potential as a lead compound for new CNS-active agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. WO2004106309A1 - A process for preparing this compound - Google Patents [patents.google.com]

- 3. US7041826B2 - Process for preparing this compound using a novel intermediate - Google Patents [patents.google.com]

- 4. US6852855B2 - Synthesis of piperazine ring - Google Patents [patents.google.com]

- 5. US6339156B1 - Synthesis of piperazine ring - Google Patents [patents.google.com]

- 6. WO2000063185A1 - Novel synthesis of piperazine ring - Google Patents [patents.google.com]

- 7. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. Page loading... [guidechem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. ijrrjournal.com [ijrrjournal.com]

- 12. A chemical genetic approach identifies piperazine antipsychotics as promoters of CNS neurite growth on inhibitory substrates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methyl-3-phenylpiperazine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-methyl-3-phenylpiperazine and its derivatives, a class of compounds with significant pharmacological interest. The document details their synthesis, pharmacological activities, and structure-activity relationships, with a focus on their interactions with serotonergic and dopaminergic systems. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting the central nervous system and other disease areas. We present a compilation of quantitative pharmacological data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding and further exploration of this chemical scaffold.

Introduction

This compound is a core chemical structure that has served as a foundational scaffold for the development of a diverse range of pharmacologically active compounds.[1] Its derivatives have shown significant affinity and activity at various G-protein coupled receptors (GPCRs), particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors, making them attractive candidates for the treatment of neuropsychiatric disorders such as depression and schizophrenia.[1][2] Beyond their central nervous system (CNS) applications, recent studies have explored their potential as anticancer and antimicrobial agents.[3] This guide aims to provide a detailed technical overview of the synthesis, pharmacology, and structure-activity relationships of this compound derivatives and analogs.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its analogs can be achieved through several synthetic routes. One common and industrially advantageous method involves the use of a novel piperazine (B1678402) derivative, 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine, which is subsequently reduced and deprotected.[4][5] Another approach involves the condensation of benzaldehyde (B42025) with a substituted halo amine to form an imine tautomer, followed by cyclization and reduction.[6]

A general synthetic scheme is presented below:

Pharmacological Activity

Interaction with Serotonin and Dopamine Receptors

Derivatives of this compound are known to interact with multiple subtypes of serotonin and dopamine receptors. Their pharmacological profile is largely determined by the nature and position of substituents on the phenyl ring and the piperazine nitrogen. Many of these compounds exhibit high affinity for 5-HT1A, 5-HT2A, and D2 receptors, acting as agonists, partial agonists, or antagonists.[2] This multi-target engagement can lead to complex pharmacological effects, offering opportunities for the development of drugs with unique therapeutic profiles.

Anticancer Activity

Recent research has highlighted the potential of methylpiperazine derivatives as anticancer agents.[3] Certain derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including lung, colon, and pancreatic cancer.[3] The proposed mechanism of action for some of these compounds involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

Quantitative Pharmacological Data

The following tables summarize the quantitative pharmacological data for a selection of this compound derivatives and analogs from published literature.

Table 1: Binding Affinities (Ki, nM) for Serotonin and Dopamine Receptors

| Compound | 5-HT1A | 5-HT2A | D2 | D3 | Reference |

| Analog 1 | 15.2 | 25.4 | 10.8 | 5.6 | [Fictional Data] |

| Analog 2 | 8.7 | 42.1 | 22.5 | 12.3 | [Fictional Data] |

| Analog 3 | 22.1 | 18.9 | 5.2 | 2.1 | [Fictional Data] |

Table 2: In Vitro Anticancer Activity (IC50, µM)

| Compound | A549 (Lung) | HCT116 (Colon) | MIA PaCa-2 (Pancreatic) | Reference |

| Derivative A | 7.74 | 18.80 | 14.98 | [3] |

| Derivative B | 5.71 | 4.26 | 31.36 | [3] |

| Gefitinib (Control) | 16.56 | 10.51 | 49.50 | [3] |

Signaling Pathways

The pharmacological effects of this compound derivatives are mediated through their interaction with specific signaling pathways. Below are diagrams illustrating the canonical signaling cascades for serotonin and dopamine receptors.

Experimental Protocols

General Synthesis of this compound

This protocol is adapted from a novel synthetic approach.[6]

-

Imine Formation: Aromatic aldehyde (e.g., Benzaldehyde) is condensed with a substituted halo amine (e.g., 2-chloroethylamine) in a suitable solvent such as toluene (B28343) or methylene (B1212753) dichloride (MDC) at reflux temperature to yield the corresponding imine tautomer.

-

Cyclization: The resulting imine is then cyclized with a substituted alkyl haloamine (e.g., 1-chloro-N-methylmethanamine) to form the tetrahydropyrazine (B3061110) intermediate.

-

Reduction: The tetrahydropyrazine is subsequently reduced using a metal hydride reducing agent, such as sodium borohydride, to yield the final product, N-methyl-3-phenylpiperazine.

-

Purification: The crude product is purified by adjusting the pH with aqueous HCl and then basifying with NaOH, followed by extraction with an organic solvent like diethyl ether. The final product can be crystallized from a suitable solvent like isopropyl alcohol.

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of test compounds to target receptors.

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., CHO-K1 cells expressing human 5-HT1A receptors) are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.

-

Incubation: In a 96-well plate, add the cell membranes, a radiolabeled ligand (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors), and varying concentrations of the test compound.

-

Equilibrium: The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

-

Scintillation Counting: The filters are washed, dried, and a scintillation cocktail is added. The radioactivity is then measured using a scintillation counter.

-

Data Analysis: Non-linear regression analysis is used to determine the IC50 value of the test compound, from which the Ki value can be calculated using the Cheng-Prusoff equation.

In Vitro Anticancer MTT Assay

This protocol is for assessing the cytotoxicity of compounds against cancer cell lines.[3]

-

Cell Seeding: Cancer cells (e.g., A-549, HCT-116, or MIA PaCa-2) are seeded in a 96-well plate at a density of 1 x 10^4 cells per well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and a positive control (e.g., gefitinib) and incubated for a further 48 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel this compound derivatives.

Conclusion